Cas no 1135437-92-1 (1-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine)
![1-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine structure](https://ja.kuujia.com/scimg/cas/1135437-92-1x500.png)
1-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine 化学的及び物理的性質
名前と識別子
-
- 1-methyl-5-nitro-1H-Pyrrolo[2,3-b]pyridine
- 1-methyl-5-nitro-7-azaindole
- 1H-Pyrrolo[2,3-b]pyridine, 1-methyl-5-nitro-
- OIMUASCYJUQGSD-UHFFFAOYSA-N
- 1-methyl-5-nitropyrrolo[2,3-b]pyridine
- AK548245
- 1135437-92-1
- MFCD19690176
- AKOS030524094
- Y10545
- DS-19433
- SCHEMBL3481893
- DB-147751
- CS-0061751
- 1-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine
-
- MDL: MFCD19690176
- インチ: 1S/C8H7N3O2/c1-10-3-2-6-4-7(11(12)13)5-9-8(6)10/h2-5H,1H3
- InChIKey: OIMUASCYJUQGSD-UHFFFAOYSA-N
- ほほえんだ: [O-][N+](C1=C([H])N=C2C(=C1[H])C([H])=C([H])N2C([H])([H])[H])=O
計算された属性
- せいみつぶんしりょう: 177.05400
- どういたいしつりょう: 177.053826475g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 0
- 複雑さ: 216
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 63.6
- 疎水性パラメータ計算基準値(XlogP): 1.1
じっけんとくせい
- PSA: 63.64000
- LogP: 2.00470
1-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M88810-5g |
1-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine |
1135437-92-1 | 97% | 5g |
¥342.0 | 2024-07-19 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KF481-200mg |
1-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine |
1135437-92-1 | 97% | 200mg |
62.0CNY | 2021-07-12 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KF481-250mg |
1-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine |
1135437-92-1 | 97% | 250mg |
165CNY | 2021-05-08 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1132391-100mg |
1-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine |
1135437-92-1 | 98% | 100mg |
¥102.00 | 2024-08-09 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KF481-1g |
1-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine |
1135437-92-1 | 97% | 1g |
172.0CNY | 2021-07-12 | |
Alichem | A029184303-5g |
1-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine |
1135437-92-1 | 97% | 5g |
$636.00 | 2023-09-04 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1132391-10g |
1-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine |
1135437-92-1 | 98% | 10g |
¥2210.00 | 2024-08-09 | |
Ambeed | A103198-250mg |
1-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine |
1135437-92-1 | 97% | 250mg |
$60.0 | 2025-02-25 | |
Chemenu | CM247830-1g |
1-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine |
1135437-92-1 | 95%+ | 1g |
$60 | 2023-11-24 | |
Chemenu | CM247830-5g |
1-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine |
1135437-92-1 | 95%+ | 5g |
$561 | 2021-06-09 |
1-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine 関連文献
-
Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
-
Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
-
Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
-
Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
1-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridineに関する追加情報
Introduction to 1-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine (CAS No. 1135437-92-1)
1-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine, identified by its CAS number 1135437-92-1, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrrolopyridine class, a structural motif widely recognized for its biological activity and potential therapeutic applications. The presence of a nitro group at the 5-position and a methyl group at the 1-position introduces unique electronic and steric properties, making it a valuable scaffold for drug discovery and development.
The nitro group in 1-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine plays a crucial role in modulating the reactivity and binding affinity of the molecule. Nitroaromatic compounds are well-documented for their diverse pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. In recent years, researchers have been exploring the structural modifications of nitro-substituted pyrrolopyridines to enhance their biological activity and reduce potential toxicity. The nitro group can be further functionalized or reduced to other derivatives, such as amines, which may exhibit different pharmacological profiles.
1H-pyrrolo[2,3-b]pyridine is a fused heterocyclic system consisting of a pyrrole ring connected to a pyridine ring. This bicyclic structure is known for its ability to interact with various biological targets, including enzymes and receptors. The addition of substituents like the nitro group at the 5-position can alter the electronic distribution within the ring system, influencing its binding interactions. Such modifications are often employed to optimize drug-like properties such as solubility, bioavailability, and metabolic stability.
In the context of modern drug discovery, 1-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine has been investigated for its potential role in targeting neurological disorders. Pyrrolopyridine derivatives have shown promise in modulating neurotransmitter systems, particularly those involving serotonin and dopamine. The nitro group's ability to engage in hydrogen bonding and π-stacking interactions with biological targets makes it an attractive feature for designing selective ligands. Recent studies have highlighted the compound's interaction with serotonin receptor subtypes, suggesting its utility in developing treatments for conditions such as depression and anxiety.
The methyl group at the 1-position of 1-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine contributes to the overall steric environment of the molecule. This substitution can influence both the electronic properties and the spatial orientation of functional groups within the ring system. Steric effects are critical in determining how a molecule interacts with biological targets; thus, optimizing these interactions is essential for achieving high efficacy and selectivity. Computational studies have demonstrated that subtle changes in substituent placement can significantly impact binding affinity and pharmacokinetic profiles.
Recent advancements in synthetic chemistry have enabled more efficient methodologies for preparing complex heterocyclic compounds like 1-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine. Transition-metal-catalyzed cross-coupling reactions have been particularly useful in constructing the pyrrolopyridine core structure. These methods often provide higher yields and better regioselectivity compared to traditional synthetic approaches. Additionally, green chemistry principles have been integrated into these processes to minimize waste and improve sustainability.
The pharmacological potential of 1-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine has also been explored in oncology research. Pyrrolopyridine derivatives have been reported to exhibit inhibitory effects on kinases and other enzymes involved in cancer cell proliferation. The nitro group's redox-active nature allows for potential prodrug strategies, where it can be converted into more active species within biological systems. Such mechanisms could enhance therapeutic efficacy while reducing systemic toxicity.
In conclusion, 1-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine (CAS No. 1135437-92-1) represents a promising scaffold for developing novel pharmaceuticals with applications ranging from neurological disorders to cancer treatment. Its unique structural features—comprising a fused pyrrole-pyridine system with nitro and methyl substituents—offer opportunities for further chemical modification and optimization. As research continues to uncover new biological targets and synthetic methodologies, this compound is poised to play an important role in future drug discovery efforts.
1135437-92-1 (1-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine) 関連製品
- 569688-24-0(Cyclohexanone, 2-[4-(dimethylamino)phenyl]-)
- 87976-71-4(Propanoic-1-13C acid,2-oxo-, sodium salt (1:1))
- 1221792-44-4(Ethyl 1-(2-amino-4-nitrophenyl)-4-piperidinecarboxylate)
- 2680752-25-2(benzyl N-(3,5-dichloro-4-sulfamoylphenyl)carbamate)
- 1708126-13-9(1'-(tert-Butoxy)carbonyl-3H-spiro1-benzofuran-2,4'-piperidine-5-carboxylic Acid)
- 1031993-15-3(N-(4-ethoxyphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide)
- 2138428-99-4(Tert-butyl 4-[4-(benzylamino)-1-hydroxybutan-2-yl]-3-methylpiperidine-1-carboxylate)
- 1227578-25-7(5-Chloro-6-(pyridin-4-yl)pyridine-3-acetonitrile)
- 1805711-53-8(2-(3-Bromopropyl)-5-chloroanisole)
- 1806790-08-8(2-Cyano-4-(difluoromethyl)-3,6-diiodopyridine)
